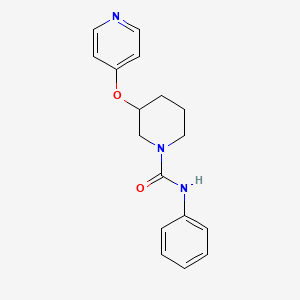

![molecular formula C16H14ClN5O2S B6425382 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034633-05-9](/img/structure/B6425382.png)

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups and rings . It is part of a class of molecules known as diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms . Diazines are known to exhibit a wide range of pharmacological applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole” are not provided in the available sources .科学研究应用

Antidiabetic Applications

This compound has been identified as a potential antidiabetic clinical candidate . It targets GPR119, a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists, like this compound, stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Anticancer Applications

Diazine alkaloids, which include pyrimidines like the one in this compound, have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia .

Antimicrobial and Antifungal Applications

Diazine alkaloids have been reported to exhibit antimicrobial and antifungal properties . This suggests that this compound could potentially be used in the development of new antimicrobial and antifungal agents.

Anti-inflammatory and Analgesic Applications

Diazine alkaloids have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.

Cardiovascular Applications

Diazine alkaloids have been reported to exhibit cardiovascular effects . This suggests that this compound could potentially be used in the development of new cardiovascular drugs.

Antitubercular Applications

Diazine alkaloids have been reported to exhibit antitubercular properties . This suggests that this compound could potentially be used in the development of new antitubercular drugs.

安全和危害

作用机制

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the biochemical pathways related to glucose regulation . Two of the most important mechanisms in this process are insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . The compound’s action on GPR119 stimulates both these mechanisms, thereby helping to control plasma glucose levels .

Pharmacokinetics

It is noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound’s action results in lowered glucose levels . A dose response was observed for glucose lowering, and statistically significant reductions were apparent at certain doses . This indicates that the compound could be effective in managing blood glucose levels, particularly in the context of type 2 diabetes .

Action Environment

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPSTCCRRLCHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)

![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)

![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)